2-Thiomethyl-2'-thiomorpholinomethylbenzophenone

Descripción

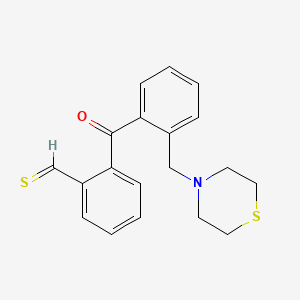

2-Thiomethyl-2'-thiomorpholinomethylbenzophenone (CAS: 898781-66-3) is a benzophenone derivative featuring a thiomorpholinomethyl group at the 2'-position and a thiomethyl substituent at the 2-position of the aromatic ring. Thiomorpholine, a sulfur-containing morpholine analog, confers unique electronic and steric properties, while the benzophenone backbone allows for structural versatility.

Propiedades

Fórmula molecular |

C19H19NOS2 |

|---|---|

Peso molecular |

341.5 g/mol |

Nombre IUPAC |

2-[2-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |

InChI |

InChI=1S/C19H19NOS2/c21-19(18-8-4-2-6-16(18)14-22)17-7-3-1-5-15(17)13-20-9-11-23-12-10-20/h1-8,14H,9-13H2 |

Clave InChI |

WLIPUVBFSBKPLJ-UHFFFAOYSA-N |

SMILES canónico |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C=S |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Tiometil-2’-tiomorfolinometilbenzofenona típicamente involucra la reacción de derivados de benzofenona con reactivos de tiometil y tiomorfolinometil. Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, pueden variar dependiendo del rendimiento y la pureza deseados .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados. Es probable que la síntesis a gran escala siga principios similares a los métodos de laboratorio, con optimizaciones para la rentabilidad y la escalabilidad.

Tipos de reacciones:

Oxidación: El grupo tiometil puede sufrir oxidación para formar sulfoxidos o sulfonas.

Reducción: El grupo carbonilo en el núcleo de la benzofenona puede reducirse para formar alcoholes.

Sustitución: El grupo tiomorfolinometil puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas.

Principales productos:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Alcoholes.

Sustitución: Diversos derivados de benzofenona sustituidos.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiomethyl (-SMe) groups act as leaving groups in nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism under basic conditions, enabling the replacement of -SMe with nucleophiles such as hydroxide (-OH) or amines (-NH₂).

Mechanism :

-

The sulfur atom’s lone pairs facilitate leaving group departure.

-

Basic conditions (e.g., NaOH) promote deprotonation of the nucleophile.

Example :

Hydrolysis of -SMe groups to form hydroxybenzophenone derivatives.

Thia-Michael Addition

The compound may participate in thia-Michael addition if it contains an α,β-unsaturated carbonyl group (enone). This reaction involves nucleophilic attack by sulfur atoms on electrophilic carbonyl groups.

Mechanism :

-

The thiomethyl group acts as a nucleophile, adding to the β-position of an α,β-unsaturated ketone.

Conditions :

Electrophilic Aromatic Substitution

Despite the benzophenone ketone’s deactivating effect, sulfur substituents may activate specific positions on the aromatic ring for electrophilic substitution.

Mechanism :

-

Electrophiles (e.g., nitronium ions, NO₂⁺) attack activated positions.

-

Catalysts like H₂SO₄ facilitate the reaction.

Example :

Nitration at para/meta positions relative to sulfur substituents.

Oxidation of Sulfur Moieties

The thiomethyl groups (-SMe) can undergo oxidation to sulfoxides (-S(O)Me) or sulfones (-S(O)₂Me) under controlled conditions.

Mechanism :

-

Oxidizing agents (e.g., H₂O₂, mCPBA) convert -SMe to -S(O)Me or -S(O)₂Me.

Applications :

-

Enhances stability and alters biological activity.

Cyclization Reactions

The morpholinomethyl group (a tertiary amine) may participate in cyclization reactions, particularly when adjacent to leaving groups.

Mechanism :

-

Acidic/basic conditions or heat promote elimination, forming heterocyclic rings.

-

Example: Formation of thiazepine derivatives via cyclization with thiol groups .

Coupling Reactions

The compound’s sulfur atoms enable coupling reactions with electrophiles (e.g., alkenes, alkynes) to form new carbon-sulfur bonds.

Mechanism :

-

Transition metal catalysts (e.g., Cu, Pd) facilitate coupling under inert atmospheres.

Example :

Cross-coupling to generate biaryl sulfides or thiophenol derivatives.

Reaction Comparison Table

| Reaction Type | Key Features | Conditions | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | -SMe as leaving group; SN2 mechanism | Basic (e.g., NaOH) | Hydroxybenzophenone derivatives |

| Thia-Michael Addition | Sulfur nucleophilic attack on α,β-unsaturated carbonyls | TFA, ethanol, heat | Heterocyclic adducts |

| Electrophilic Substitution | Para/meta substitution on aromatic ring | H₂SO₄, NO₂⁺ | Nitrobenzophenone derivatives |

| Sulfur Oxidation | Conversion of -SMe to -S(O)Me/-S(O)₂Me | H₂O₂, mCPBA | Sulfoxide/sulfone derivatives |

| Cyclization | Formation of rings via elimination | Acid/base, heat | Thiazepine derivatives |

| Coupling Reactions | Formation of C-S bonds with electrophiles | Transition metal catalysts, inert atm | Biaryl sulfides/thiophenols |

Research Findings and Insights

-

Synthesis Methods :

-

The compound is synthesized via multi-step reactions involving benzophenone derivatives and thiomethylation.

-

Microwave-assisted techniques can enhance yields and reduce reaction times.

-

-

Reactivity Trends :

-

The sulfur atoms in -SMe groups significantly enhance nucleophilicity, enabling substitutions and additions.

-

The benzophenone ketone’s electron-withdrawing nature may limit aromatic substitution but stabilizes intermediates in condensation reactions.

-

-

Applications :

-

Potential use in photostability studies due to the benzophenone core’s UV-absorbing properties.

-

Biological activity modulation via sulfur oxidation or cyclization.

-

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

- 2-Thiomethyl-2'-thiomorpholinomethylbenzophenone serves as a versatile building block in organic synthesis. Its functional groups allow for the formation of more complex molecular structures, making it valuable in the development of new compounds in medicinal chemistry and materials science.

Reagent in Organic Synthesis

- The compound is utilized as a reagent in various organic synthesis reactions, facilitating the production of derivatives that may exhibit unique physical and chemical properties. This aspect is particularly significant in the synthesis of novel pharmaceutical agents and materials.

Biological Applications

Antimicrobial Properties

- Preliminary studies have indicated that this compound may possess antimicrobial activity. Compounds with similar thiomorpholine structures have shown efficacy against various bacterial strains, suggesting potential for further investigation into its antimicrobial properties.

Anticancer Activity

- Research into related benzophenone derivatives has highlighted their potential as anticancer agents. For instance, compounds with similar structural motifs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism suggests that this compound could be explored for its anticancer effects through similar pathways.

Medicinal Chemistry

Drug Development Potential

- The unique structural features of this compound make it an interesting candidate for drug development. Its ability to interact with biological targets can be leveraged to design new therapeutic agents aimed at treating various diseases, including cancer and bacterial infections.

Mechanism of Action

- The precise mechanism of action remains to be fully elucidated; however, it is hypothesized that the thiomethyl group may interact with thiol-containing enzymes, potentially leading to inhibition or modulation of their activity. This interaction could play a crucial role in the compound's biological effects.

Industrial Applications

Photoinitiators in Polymer Chemistry

- In industrial applications, compounds like this compound are being investigated as photoinitiators in polymer chemistry. Their ability to absorb UV light and initiate polymerization processes can be harnessed in the production of coatings, adhesives, and other materials.

Case Studies and Research Findings

| Application Area | Observations and Findings |

|---|---|

| Chemical Synthesis | Used as a reagent to synthesize complex organic molecules; facilitates diverse chemical transformations. |

| Biological Activity | Exhibits potential antimicrobial properties; related compounds have shown anticancer activity by inhibiting tubulin polymerization. |

| Drug Development | Investigated for novel therapeutic applications; potential interactions with biological targets warrant further exploration. |

| Industrial Use | Evaluated as a photoinitiator for polymerization processes; can enhance material properties in coatings and adhesives. |

Mecanismo De Acción

El mecanismo de acción de 2-Tiometil-2’-tiomorfolinometilbenzofenona no se comprende completamente. Sus efectos probablemente están mediados a través de interacciones con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a alteraciones en las vías bioquímicas. Se necesitan más investigaciones para dilucidar los objetivos moleculares y las vías exactas involucradas .

Compuestos similares:

Benzofenona: Comparte el núcleo de benzofenona pero carece de los grupos tiometil y tiomorfolinometil.

Tiomorfolina: Contiene el anillo de tiomorfolina pero carece del núcleo de benzofenona.

Tiometilbenceno: Contiene el grupo tiometil pero carece del núcleo de benzofenona y del grupo tiomorfolinometil.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Variations and Key Substituents

The following table summarizes structural analogs, highlighting substituent differences and their implications:

Physicochemical Properties

Boiling Point and Stability:

- 3,5-Dimethyl-2'-thiomorpholinomethylbenzophenone: Boiling point = 509.9°C at 760 mmHg, flash point = 262.2°C, density = 1.138 g/cm³ .

- This compound: Expected to have a lower boiling point than the dimethyl analog due to reduced molecular weight but higher than carboethoxy derivatives.

Lipophilicity and Solubility:

- The thiomethyl group in the target compound increases logP compared to the dimethyl analog (estimated logP ~4.5 vs. 4.02), enhancing membrane permeability but reducing aqueous solubility .

Polar Surface Area (PSA):

Reactivity and Stability

- Thiomethyl Group : The sulfur atom in the thiomethyl substituent may participate in redox reactions or coordinate with metal ions, unlike the inert methyl groups in the dimethyl analog.

- Ester Group (Carboethoxy) : Prone to enzymatic or chemical hydrolysis, limiting its utility in acidic/basic environments .

- Fluorine Substituents : The difluoro analog (CAS 898782-47-3) benefits from enhanced metabolic stability and electronegativity, which could improve receptor binding .

Actividad Biológica

2-Thiomethyl-2'-thiomorpholinomethylbenzophenone is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2OS2 |

| Molecular Weight | 342.46 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate several physiological pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurotransmission and related physiological responses.

Research indicates that compounds with similar structures often exhibit antioxidant properties, which could be relevant for cellular protection against oxidative stress.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- A study published in Frontiers in Microbiology demonstrated that derivatives of benzophenone possess significant cytotoxic effects on various cancer cell lines, indicating that structural modifications can enhance their biological activity .

- Another investigation reported that benzophenone derivatives could induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.

Antioxidant Activity

The compound has shown promising results in antioxidant assays. A comparative analysis with other thiol-containing compounds revealed that this compound effectively scavenged free radicals, thereby reducing oxidative stress markers in treated cells .

Case Studies and Research Findings

- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of commonly used chemotherapeutic agents .

- Mechanistic Studies : Mechanistic investigations revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases .

- In Vivo Studies : Preliminary animal studies demonstrated that administration of the compound led to a reduction in tumor size in xenograft models, supporting its potential as an effective anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 2-Thiomethyl-2'-thiomorpholinomethylbenzophenone, and how do reaction conditions influence yield?

The synthesis of benzophenone derivatives with sulfur-containing substituents often employs Pd-catalyzed cross-coupling strategies. For instance, 2-iodothiophenol derivatives can serve as precursors for constructing benzo[b]thiophene scaffolds, a structural analog of the target compound. Key factors include:

- Catalytic system : Pd catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos enhance coupling efficiency between thiophenol and aryl halides .

- Solvent/base optimization : Polar aprotic solvents (DMF, DMSO) and weak bases (K₂CO₃) minimize side reactions and improve yields (typically 60–85%) .

- Purification : Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) is critical for isolating pure products .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral ambiguities resolved?

- NMR analysis : ¹H/¹³C NMR identifies thiomethyl (-SCH₃) and thiomorpholine moieties. For example, thiomethyl protons appear as singlets at δ ~2.5 ppm, while thiomorpholine protons show splitting patterns due to ring strain .

- HRMS validation : High-resolution mass spectrometry confirms molecular formula accuracy (e.g., [M+H]+ peaks with <2 ppm error) .

- X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry by providing definitive bond-length and angle data .

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : Benzophenone derivatives degrade under UV light; store in amber vials at 2–8°C .

- Oxidative stability : Thiomorpholine groups are prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (BHT) prolong shelf life .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reaction yields when scaling up synthesis?

Scalability issues often arise from:

- Mass transfer limitations : Reduced mixing efficiency in larger batches decreases Pd catalyst accessibility, lowering yields. Computational fluid dynamics (CFD) models can optimize agitation .

- Oxygen sensitivity : Thiomethyl groups oxidize to sulfoxides during prolonged reactions; degassing solvents and using Schlenk lines mitigate this .

- Byproduct formation : Side reactions (e.g., homocoupling of aryl halides) increase with excess base; stoichiometric tuning (1:1.2 ratio of thiol to halide) minimizes this .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Molecular dynamics simulations predict binding affinities to targets like cannabinoid receptors. For example, sulfur atoms in thiomorpholine enhance hydrophobic interactions with receptor pockets .

- DFT calculations : Evaluate electronic effects of substituents (e.g., electron-withdrawing groups on the benzophenone core) on redox stability and π-π stacking .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., receptor binding vs. cellular assays) may stem from:

Q. How do steric effects from the thiomorpholine group influence regioselectivity in further functionalization?

- Steric maps : Molecular modeling (e.g., using Spartan software) identifies hindered positions on the benzophenone core. For example, electrophilic substitution at the para position is favored over ortho due to thiomorpholine’s bulk .

- Directing groups : Temporary protection of the thiomethyl group with Boc anhydride enables selective functionalization of the benzophenone ring .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.